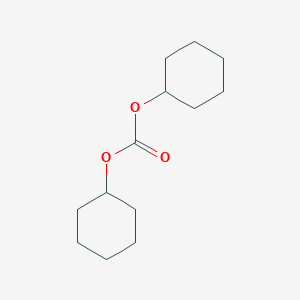

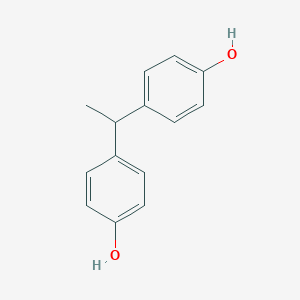

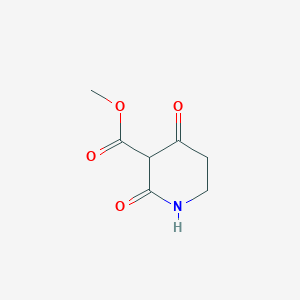

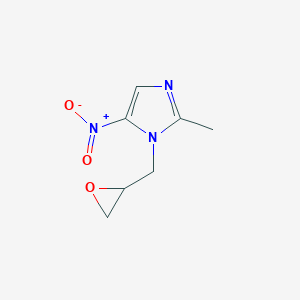

![molecular formula C13H9F2N3OS B057252 2-[二氟-[(4-甲基-嘧啶基)-硫代]甲基]-苯并恶唑 CAS No. 92693-03-3](/img/structure/B57252.png)

2-[二氟-[(4-甲基-嘧啶基)-硫代]甲基]-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole is a compound that belongs to a broader class of chemicals known for their various biological activities. These compounds include pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles, which have been synthesized and studied for their antimicrobial and cytotoxic activities (Seenaiah et al., 2014).

Synthesis Analysis

The synthesis of these compounds often involves the condensation of diamines or amino(thio)phenols with various reagents. For example, a method for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been developed, showing good to excellent yields (Lin et al., 2023). Moreover, a novel one-pot synthesis strategy for 3-difluoromethyl benzoxazole-2-thiones has been reported, highlighting a versatile, robust, and scalable approach (Li et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds often features complex ring systems and functional groups that contribute to their biological activity. The synthesis and structural elucidation of these molecules, including their X-ray analysis, confirm the presence of these intricate structures (Kalcheva et al., 1993).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including condensations, cyclizations, and substitutions, which are crucial for their synthesis and modification. For instance, the reactions with ambident N,O- and N,S-nucleophiles have been explored for the synthesis of dihydrothiazole derivatives, demonstrating the reactivity and versatility of these molecules (Rogoza et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are important for the application and handling of these compounds. While specific studies on 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole are not detailed, related research on benzoxazole derivatives offers insights into these aspects, which are crucial for their practical applications and biological effectiveness.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in different chemical and biological contexts. Their reactivity with different nucleophiles and electrophiles, for instance, is essential for the synthesis of a wide range of derivatives with potential biological activities (Sedova & Shkurko, 1995).

科学研究应用

抗菌和细胞毒活性

- 嘧啶基苯并恶唑,包括具有二氟[(甲基-嘧啶基)-硫代]甲基的苯并恶唑,已被合成并显示出有效的抗菌特性。特别值得注意的是它们对金黄色葡萄球菌和青霉菌的功效 (Seenaiah 等人,2014 年)。

在药物化学中的合成和应用

- 苯并恶唑衍生物的合成及其在药物化学中的应用一直是人们感兴趣的话题。例如,已经探索了作为环氧合酶抑制剂的苯并恶唑衍生物的合成 (Paramashivappa 等人,2003 年)。

- 苯并恶唑衍生物已被合成,可作为对 pH 变化和金属阳离子敏感的荧光探针,证明了它们在生化和分析应用中的效用 (Tanaka 等人,2001 年)。

在液晶和荧光材料合成中的潜力

- 苯并恶唑衍生物已被用于制造液晶化合物,并显示出有趣的光致发光特性,使其成为光电器件中的候选材料 (Weng 等人,2019 年)。

- 已经证明了由 2-苯基-苯并恶唑衍生物形成高度荧光的纳米纤维和微晶,这表明在荧光纳米材料的开发中应用 (Ghodbane 等人,2012 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole involves the reaction of difluoromethyl 2-benzoxazolecarboxylate with 4-methylpyrimidine-2-thiol, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "Difluoromethyl 2-benzoxazolecarboxylate", "4-Methylpyrimidine-2-thiol", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Tetrabutylammonium fluoride (TBAF)", "Methanol (MeOH)" ], "Reaction": [ "Step 1: Difluoromethyl 2-benzoxazolecarboxylate is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution, followed by the slow addition of 4-methylpyrimidine-2-thiol. The reaction mixture is stirred at room temperature for 12 hours.", "Step 2: TBAF is added to the reaction mixture and the mixture is stirred for 2 hours at room temperature.", "Step 3: The resulting intermediate is then treated with MeOH to remove the benzyl protecting group, yielding the final product 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole." ] } | |

CAS 编号 |

92693-03-3 |

产品名称 |

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole |

分子式 |

C13H9F2N3OS |

分子量 |

293.29 g/mol |

IUPAC 名称 |

2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole |

InChI |

InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3 |

InChI 键 |

VJAIXDQDRKEAAZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F |

规范 SMILES |

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F |

同义词 |

17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。